molecular formula C10H12F2O B8547485 2,2-Difluoro-4-phenylbutan-1-ol

2,2-Difluoro-4-phenylbutan-1-ol

Cat. No.: B8547485
M. Wt: 186.20 g/mol
InChI Key: RJNRZCJIBWJIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-4-phenylbutan-1-ol is an organic compound characterized by the presence of a benzene ring attached to a butanol chain with two fluorine atoms at the beta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-4-phenylbutan-1-ol typically involves the introduction of fluorine atoms into the butanol chain. One common method is the fluorination of benzenebutanol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-phenylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce butanol derivatives .

Scientific Research Applications

2,2-Difluoro-4-phenylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-phenylbutan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-4-phenylbutan-1-ol is unique due to the presence of fluorine atoms at the beta position, which significantly alters its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

2,2-difluoro-4-phenylbutan-1-ol

InChI

InChI=1S/C10H12F2O/c11-10(12,8-13)7-6-9-4-2-1-3-5-9/h1-5,13H,6-8H2

InChI Key

RJNRZCJIBWJIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2-Difluoro-4-phenyl-butyric acid ethyl ester (0.23 g, 1 mmol) was dissolved in EtOH (4 ml) and treated with NaBH4 (39.4 mg, 1 mmol). After 30 minutes stirring at room temperature, the reaction mixture was cooled to 0° C., acidified to pH 1 with 1N HCl (2 ml), diluted with H2O (10 ml). The aqueous phase was extracted with ether (3 times). The combined organic phases were dried over Na2SO4, filtered and the solvent was removed in vacuo. The residue was chromatographed over silica gel (hexane-ethylacetate 99:1) to provide 2,2-difluoro-4-phenyl-butan-1-ol (0.11 g, 58%) as light yellow oil, MS: m/e=186.1 (M+).
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
39.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a cooled solution of Intermediate 1 (1.0 g, 4.45 mmol) in tetrahydrofuran (15 mL) was added lithium aluminum hydride (0.22 g, 5.78 mmol). The mixture was stirred at room temperature overnight. To the crude reaction was added water (0.3 mL), 4N sodium hydroxide (0.3 ml) and water (0.9 mL). The resulting solid was filtered through Celite and the solvent removed under reduced pressure. The residue was diluted with methylene chloride (20 mL) and washed with water (10 mL), 2N hydrochloric acid (2×10 mL) and water (10 mL), dried (Na2SO4), and concentrated. The title compound was obtained as brown oil (0.6 g, 72%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.